![molecular formula C26H24N2O6 B265426 (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate](/img/structure/B265426.png)
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate, also known as DAPM, is a synthetic compound that has been studied for its potential use in scientific research.
Mechanism of Action
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate works by generating singlet oxygen upon activation by light. Singlet oxygen is a highly reactive molecule that can damage cellular components, leading to cell death. (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has been shown to have a high quantum yield for singlet oxygen generation, making it an effective photosensitizer.
Biochemical and Physiological Effects
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has been shown to induce apoptosis, or programmed cell death, in cancer cells upon activation by light. This is due to the generation of singlet oxygen, which can cause damage to cellular components such as DNA and proteins. (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate as a photosensitizer in PDT is its high efficacy in killing cancer cells. Additionally, (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has low toxicity in normal cells, reducing the risk of side effects. However, (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has limitations in terms of its solubility and stability, which can affect its effectiveness as a photosensitizer.
Future Directions
For research could focus on improving its solubility and stability, as well as exploring its potential use in other applications.
Synthesis Methods
The synthesis of (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrolidine and pyridine, followed by the addition of 3-methoxybenzyl bromide. The resulting compound is then deprotonated with sodium hydride and quaternized with methyl iodide to yield (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate.
Scientific Research Applications
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, which is activated by light, to produce reactive oxygen species that can kill cancer cells. (E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate has shown promising results as a photosensitizer in preclinical studies, with high efficacy in killing cancer cells.
properties
Product Name |
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene](3-methoxyphenyl)methanolate |
---|---|
Molecular Formula |
C26H24N2O6 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(E)-[2-(2,5-dimethoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(3-methoxyphenyl)methanolate |
InChI |
InChI=1S/C26H24N2O6/c1-32-18-8-4-7-17(12-18)24(29)22-23(20-13-19(33-2)9-10-21(20)34-3)28(26(31)25(22)30)15-16-6-5-11-27-14-16/h4-14,23,29H,15H2,1-3H3/b24-22+ |
InChI Key |
PZCPVCYXGOYVES-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2/C(=C(/C3=CC(=CC=C3)OC)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C3=CC(=CC=C3)OC)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.